molecular formula C19H23FN2O3S B3445799 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No. B3445799
M. Wt: 378.5 g/mol
InChI Key: QZMAZICGXMHSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine, also known as FMDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitters, including dopamine and norepinephrine. It may also interact with various receptors in the brain, including the serotonin receptor.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, as well as inhibition of cancer cell growth in vitro. However, further research is needed to fully understand the effects of 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, a limitation is that the mechanism of action of 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood, which may make it difficult to design experiments that effectively test its effects.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Another area of interest is its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine and its effects on the body.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including depression and anxiety disorders.
In neuroscience, 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been studied for its effects on the nervous system. One study found that 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine increased the release of dopamine and norepinephrine in the brain, suggesting that it may have potential as a treatment for neurological disorders such as Parkinson's disease.
In cancer research, 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has been investigated for its potential as an anticancer agent. One study found that 1-(2-fluorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine inhibited the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-7-5-4-6-16(17)20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAZICGXMHSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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